molecular formula C12H18O13 B7803758 6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B7803758
M. Wt: 370.26 g/mol
InChI Key: SYBQLSSECRIKMJ-UHFFFAOYSA-N
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Description

Digalacturonic acid is a dimer of galacturonic acid, a sugar acid derived from galactose. It is a significant component of pectin, a polysaccharide found in the cell walls of plants. Digalacturonic acid is often used in research to study the enzymatic breakdown of pectin and the biochemistry of plant cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Digalacturonic acid is typically prepared through the controlled enzymatic hydrolysis of polygalacturonic acid. This process involves the use of specific enzymes, such as polygalacturonase, which catalyze the hydrolysis of the glycosidic bonds in polygalacturonic acid, resulting in the formation of digalacturonic acid .

Industrial Production Methods: The industrial production of digalacturonic acid involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then subjected to enzymatic hydrolysis using commercial pectinase preparations. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to achieve a high yield of digalacturonic acid .

Types of Reactions:

    Oxidation: Digalacturonic acid can undergo oxidation reactions, where the aldehyde group at C1 is oxidized to a carboxylic acid group.

    Reduction: The carboxylic acid groups in digalacturonic acid can be reduced to form alcohols.

    Substitution: The hydroxyl groups in digalacturonic acid can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

Mechanism of Action

Digalacturonic acid exerts its effects primarily through its interaction with enzymes involved in pectin metabolism. It serves as a substrate for pectinases, which catalyze the hydrolysis of the glycosidic bonds in pectin. This interaction is crucial for the breakdown of pectin into smaller oligosaccharides and monosaccharides, which can then be utilized by microorganisms or further processed in various industrial applications .

Comparison with Similar Compounds

    Galacturonic Acid: A monomer of digalacturonic acid, it is also a component of pectin and undergoes similar enzymatic reactions.

    Galactonic Acid: An oxidized form of galactose with a carboxylic group at C1.

    Mucic Acid:

Uniqueness: Digalacturonic acid is unique due to its dimeric structure, which allows it to bridge between two proteins, forming hydrogen bonds and facilitating the co-crystallization of enzymes such as proteinase K. This property makes it particularly valuable in enzymology research and the study of protein-ligand interactions .

Properties

IUPAC Name

6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBQLSSECRIKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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